Product packaging for Isotanshinone IIB(Cat. No.:CAS No. 109664-01-9)

Isotanshinone IIB

Cat. No.: B1199468
CAS No.: 109664-01-9
M. Wt: 310.3 g/mol
InChI Key: VIDDDTBBUDIKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotanshinone IIB is a lipophilic diterpenoid quinone belonging to the tanshinone class of natural products, which are primarily isolated from the traditional medicinal herb Salvia miltiorrhiza (Danshen) . It is characterized as a para -quinone, structurally distinguishing it from more common ortho-quinone tanshinones like Tanshinone IIA and Tanshinone I . As a research compound, this compound offers scientists a valuable chemical tool for probing the structure-activity relationships and diverse pharmacological mechanisms of the tanshinone family. While specific studies on this compound are less prevalent than on its analogues, research on other tanshinones has demonstrated a wide spectrum of bioactive properties, including anti-inflammatory, antioxidant, and anti-tumor effects, often mediated through key signaling pathways such as NF-κB and PI3K/Akt . Investigating this compound may therefore provide critical insights for research areas spanning from cardiovascular biology to oncology. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Researchers are responsible for ensuring compliance with their institution's guidelines for the handling of all laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O4 B1199468 Isotanshinone IIB CAS No. 109664-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109664-01-9

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-(hydroxymethyl)-4,8-dimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione

InChI

InChI=1S/C19H18O4/c1-10-8-23-18-14(10)16(21)12-5-6-13-11(15(12)17(18)22)4-3-7-19(13,2)9-20/h5-6,8,20H,3-4,7,9H2,1-2H3

InChI Key

VIDDDTBBUDIKKK-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)CO

Canonical SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)CO

Origin of Product

United States

Chemical and Physical Properties of Isotanshinone Iib

A thorough understanding of the chemical and physical properties of Isotanshinone IIB is fundamental for its study and potential application. These properties influence its solubility, stability, and bioavailability, which are critical factors in pharmacological research.

PropertyValue
Molecular Formula C₁₉H₁₈O₄
Molecular Weight 310.35 g/mol
CAS Number 98249-39-9
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Stability Stable under normal temperatures and pressures.

Synthesis and Biosynthesis of Isotanshinone Iib

Biosynthesis in Salvia miltiorrhiza

The biosynthesis of tanshinones, including this compound, in Salvia miltiorrhiza follows the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov This pathway is primarily responsible for the production of diterpenoids in plants. The process begins with the synthesis of the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

These precursors are then used to build the diterpene skeleton through the action of various enzymes, including synthases and cyclases. The formation of the characteristic quinone structure of tanshinones involves a series of oxidation and cyclization reactions. While the general pathway for tanshinone biosynthesis has been elucidated, the specific enzymatic steps that lead to the formation of this compound are still an area of active research.

Chemical Synthesis

The chemical synthesis of tanshinones and their isomers, such as this compound, is a challenging endeavor due to their complex, multi-ring structures. Researchers have developed various synthetic routes to access these molecules, often involving a significant number of steps.

Optimized synthetic routes have been developed to produce a range of tanshinone and isotanshinone analogues from commercially available starting materials. nih.gov These synthetic strategies provide access to novel compounds that are not found in nature, allowing for a more detailed exploration of the structure-activity relationships within this class of molecules. However, a specific, detailed total synthesis of this compound is not yet widely reported in the scientific literature, highlighting the need for further research in this area.

Pharmacological Activities of Isotanshinone Iib

Anticancer Activity

While the anticancer properties of the tanshinone family as a whole are well-documented, specific research on the anticancer activity of this compound is still in its early stages. nih.gov Studies on other tanshinones, such as tanshinone IIA, have shown that they can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms. nih.govnih.gov Given the structural similarities, it is plausible that this compound may also exhibit anticancer properties, but dedicated studies are required to confirm this and to elucidate its specific mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of tanshinones have been a significant area of research. nih.gov These compounds have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory mediators. While specific studies focusing solely on the anti-inflammatory mechanism of this compound are limited, research on related isotanshinones has shown promising results in preclinical models. nih.gov For example, some isotanshinone analogues have been found to reduce neutrophil recruitment and promote the resolution of inflammation. nih.gov

Neuroprotective Activity

The most well-documented pharmacological activity of this compound is its neuroprotective effect. nih.gov Research has shown that this compound can protect neurons from damage in experimental models of stroke. One study demonstrated that this compound significantly reduced the volume of focal infarcts, cerebral histological damage, and apoptosis in rats subjected to middle cerebral artery occlusion. nih.gov These findings suggest that this compound may be a promising candidate for the development of new treatments for ischemic stroke and other neurodegenerative conditions. The exact mechanisms underlying this neuroprotective activity are still under investigation.

Natural Occurrence and Botanical Sources of this compound

This compound is a naturally occurring lipophilic abietane (B96969) diterpene quinone ebi.ac.ukmdpi.com. It is part of a broader class of compounds known as tanshinones, which are recognized for their diverse biological activities mdpi.commdpi.com.

The primary botanical source of this compound is Salvia miltiorrhiza Bunge, commonly known as Danshen or Red Sage Root ebi.ac.ukmdpi.comontosight.aijmb.or.krcaldic.comresearchgate.net. This perennial herb is native to China, with significant cultivation in provinces such as Anhui, Henan, Shandong, and Sichuan caldic.comresearchgate.netfrontiersin.org. The roots and rhizomes of Salvia miltiorrhiza are the parts traditionally harvested and utilized caldic.comresearchgate.net.

Beyond Salvia miltiorrhiza, other Salvia species have also been reported to contain various tanshinones, including those structurally related to this compound mdpi.commdpi.com. Over 40 different tanshinones and related compounds have been identified from S. miltiorrhiza alone since their initial discovery in the 1930s mdpi.comresearchgate.netdovepress.com.

The content of active ingredients, including this compound, in Salvia miltiorrhiza can be influenced by a range of factors. These include agricultural conditions and the plant's chemotypes and biotypes core.ac.uk. Key influencing factors identified include:

Geographic Origin/Cultivar Variety : The specific geographic origin and cultivar variety of Salvia miltiorrhiza are principal determinants of the quality and content of its active compounds core.ac.uk.

Harvesting Time : The timing of harvest can impact the concentration of secondary metabolites within the plant core.ac.uk.

Plant Density : The density at which plants are cultivated can affect their growth and the accumulation of desired compounds core.ac.uk.

Use of Fertilizers : Nutritional inputs through fertilizers can play a role in modulating the biosynthesis of chemical constituents core.ac.uk.

These factors highlight the importance of controlled cultivation practices to ensure consistent quality and yield of this compound from natural sources.

Advanced Methodologies for Extraction and Purification from Biological Materials

The isolation of this compound from Salvia miltiorrhiza involves a series of extraction and purification steps designed to separate it from the complex matrix of the plant material.

Chromatographic techniques are indispensable for the isolation and enrichment of this compound and other tanshinones due to their high separation efficiency researchgate.netiipseries.org. Common methods employed include:

High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC are widely used for the separation and quantification of tanshinones. Preparative HPLC is crucial for obtaining larger quantities of pure compounds researchgate.netiipseries.orgchromatographyonline.com.

High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid chromatographic method has proven effective for the separation and purification of major tanshinones from Salvia miltiorrhiza extracts, often achieving purities exceeding 95% frontiersin.orgresearchgate.net. For instance, HSCCC has been used to purify various tanshinones from Salvia miltiorrhiza extracts with high purities, as shown in the table below researchgate.net.

CompoundPurity (%)
Dihydrotanshinone I97.6
Cryptotanshinone (B1669641)99.0
Tanshinone I99.1
Tanshinone IIA99.3
Neo-przewaquinone A93.2
1,2,15,16-tetrahydrotanshiquinone95.1
Miltirone98.7
researchgate.net

Silica Gel Column Chromatography : This conventional method is often used as an initial step for crude extract separation, followed by re-chromatography with gradient elution to enhance concentration mdpi.com.

Thin-Layer Chromatography (TLC) : TLC is utilized for rapid qualitative analysis and as a preliminary step in compound isolation, as well as for quality control of Danshen production mdpi.comiipseries.orgkhanacademy.org.

Macroporous Resin Adsorption : This method is also employed for the high-efficiency separation of tanshinones frontiersin.orgresearchgate.net.

Molecularly Imprinted Polymers (MIPs) : MIPs represent an advanced technique offering high recognition selectivity and fast kinetics for the separation of specific tanshinones, such as tanshinone IIA, from crude extracts mdpi.com. A study reported a recovery yield of 93% and purity over 98% for tanshinone IIA using an optimized MIPs system mdpi.com.

Optimizing extraction and purification parameters is crucial for maximizing the yield and purity of this compound. Various strategies have been developed to enhance these processes:

Solvent Selection and Concentration : The choice of extraction solvent (e.g., ethanol (B145695), ethyl acetate) and its concentration significantly impacts extraction efficiency. For instance, 70% ethanol has been identified as an optimal solvent for extracting tanshinones from S. miltiorrhiza academicjournals.org.

Extraction Time and Temperature : Parameters like extraction time and temperature are critical. Microwave-assisted extraction (MAE), for example, can achieve high extraction percentages in a short time (e.g., 2 minutes) compared to traditional methods that require hours researchgate.net. High-pressure supercritical CO2 extraction has also shown to greatly improve efficiency compared to conventional methods nih.gov.

Liquid-to-Solid Ratio : The ratio of solvent to plant material is another important factor affecting extraction yield researchgate.net.

Combined Methods : The combination of different extraction and purification methods can lead to high efficiency and reduced consumption frontiersin.org. For example, supercritical CO2 fluid extraction (SFE) coupled with high-pressure extraction (HPDE) has been used to optimize the extraction of total tanshinones and phenolic acids, leading to significantly elevated levels of active constituents nih.gov. Studies have shown that optimized extraction methods can increase the content of compounds like cryptotanshinone and tanshinone IIA by tens of times compared to conventional ultrasonic extraction nih.gov.

The following table illustrates the efficiency comparison of different extraction methods for tanshinones:

Extraction MethodExtraction Time (approx.)Tanshinone IIA Yield (%)Cryptotanshinone Yield (%)Tanshinone I Yield (%)
Microwave-Assisted Extraction (MAE)2 min0.290.230.11
Room Temperature Extraction24 hoursSimilar or LowerSimilar or LowerSimilar or Lower
Heat Reflux Extraction45 minSimilar or LowerSimilar or LowerSimilar or Lower
Ultrasonic Extraction75 minSimilar or LowerSimilar or LowerSimilar or Lower
Soxhlet Extraction90 minSimilar or LowerSimilar or LowerSimilar or Lower
researchgate.net

Chemo-enzymatic and Total Synthesis Approaches for this compound Scaffolds

The field of tanshinone biosynthesis has been a subject of research for over two decades, with ongoing efforts to fully elucidate the pathways involved researchgate.net. Tanshinones, including this compound, are generally considered to be synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plants mdpi.com. This pathway is responsible for the production of various terpenes, including diterpenes like tanshinones mdpi.com.

While significant progress has been made in understanding the general biosynthetic pathways of tanshinones and in reconstituting these pathways in heterologous hosts to achieve high-yield production frontiersin.orgresearchgate.net, specific detailed information regarding the total synthesis or chemo-enzymatic synthesis approaches for this compound itself is less explored in the literature whiterose.ac.uk. The class of isotanshinones, in general, is noted as being largely underexplored in terms of both synthesis and biological studies whiterose.ac.uk. Research efforts are focused on analyzing functional genes in the tanshinone biosynthesis pathway to enable efficient and low-cost production through synthetic biology methods frontiersin.orgresearchgate.net.

Molecular Mechanisms of Action and Cellular Target Identification

Modulation of Intracellular Signaling Pathways by Isotanshinone IIB

This compound has been implicated in modulating several intracellular signaling pathways, although detailed, compound-specific mechanisms for each pathway are still areas of ongoing research.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Regulation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade involved in regulating fundamental cellular functions such as cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various diseases, including inflammation and cancer.

Research indicates a potential involvement of this compound in regulating the PI3K/Akt pathway. In a multi-tech study investigating the herbal formula Xian-Ling-Gu-Bao Capsule (XLGB) for osteoarthritis, this compound was identified as one of the active constituents. The XLGB extract demonstrated protective effects against lipopolysaccharide (LPS)-induced apoptosis and inflammatory responses in ATDC5 cells, and these effects were suggested to involve the inhibition of the PI3K/AKT/NF-κB pathways. While this study highlights a possible role for this compound within the context of a complex herbal extract, specific, detailed molecular mechanisms by which this compound alone directly modulates the PI3K/Akt pathway warrant further dedicated investigation.

Mitogen-Activated Protein Kinase (MAPK)/ERK Cascade Interactions

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) cascade is a fundamental signaling pathway that plays a critical role in controlling cellular processes such as proliferation, differentiation, and survival by transducing signals from the cell surface to the nucleus.

This compound has been mentioned in the broader context of tanshinones and their interactions with MAPK pathways. For instance, in studies exploring the mechanisms of certain herbal extracts, this compound has been listed among compounds potentially influencing MAPK pathways. Furthermore, it has been identified as an inhibitor of Nox (NADPH oxidase) isozymes, with IC50 values ranging from 5.2 to 11.9 μM. Nox enzymes are known to produce reactive oxygen species (ROS), which can in turn activate MAPK pathways. This suggests an indirect modulatory effect on MAPK signaling through ROS regulation. However, direct and specific molecular interaction mechanisms between this compound and the core components of the MAPK/ERK cascade are not extensively detailed in current literature solely for this compound.

Table 1: Inhibition of Nox Isozymes by this compound

CompoundNox Isozyme IC50 (µM)
This compound5.2 - 11.9

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of immune and inflammatory responses, cell survival, and proliferation. Its aberrant activation is associated with various inflammatory diseases and cancers.

Wnt/β-catenin Signaling Pathway Alterations

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development, tissue homeostasis, and cell proliferation, and its dysregulation is frequently implicated in tumorigenesis and cancer progression.

Current scientific literature does not extensively detail specific alterations or modulations of the Wnt/β-catenin signaling pathway directly attributed to this compound. While other tanshinones or broader herbal extracts may show interactions with this pathway, specific research focusing solely on this compound's engagement with Wnt/β-catenin signaling is not widely reported in the provided resources. Therefore, the precise role of this compound in this pathway remains largely uncharacterized.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Engagement

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a rapid membrane-to-nucleus signaling module that is fundamental for various cellular processes, including immunity, cell division, cell growth, and inflammation. Dysregulation of the JAK/STAT pathway is associated with numerous diseases, including cancers and autoimmune conditions.

Specific research findings directly linking this compound to the modulation or engagement of the JAK/STAT pathway are not widely available in the current scientific literature. While the JAK/STAT pathway is a significant area of study for many natural compounds, detailed molecular mechanisms or specific data demonstrating this compound's direct effects on this pathway have not been extensively reported in the provided sources. Further research is needed to explore any potential interactions between this compound and the JAK/STAT signaling cascade.

Regulation of Cell Cycle Progression in Preclinical Models

Cell cycle progression is a tightly regulated process essential for cell proliferation, involving distinct phases (G0, G1, S, G2, and M) controlled by various molecular factors, including cyclin-dependent kinases (Cdks) and cyclins. Aberrant cell cycle regulation is a hallmark of many diseases, particularly cancer.

While other tanshinones, such as Tanshinone IIA, have been reported to induce cell cycle arrest and apoptosis in various cancer cell types in preclinical models, specific research directly detailing the regulation of cell cycle progression by this compound in preclinical models is not extensively documented in the provided scientific literature. Therefore, the precise effects and mechanisms of this compound on cell cycle progression remain to be thoroughly investigated.

Induction of Programmed Cell Death Pathways: Apoptosis and Autophagy

While some tanshinones, such as Tanshinone I and Tanshinone IIA, have been shown to induce apoptosis and autophagy in various cancer cell lines, the available research on this compound indicates a different effect on programmed cell death. Tanshinone I induces apoptosis and pro-survival autophagy in gastric cancers, and Tanshinone IIA induces apoptosis and autophagy in acute monocytic leukemia and prostate cancer cells, often involving pathways like PI3K/Akt and reactive oxygen species generation mansapublishers.comresearchgate.netnih.govtandfonline.comwhiterose.ac.uk.

In contrast, studies directly investigating this compound suggest a neuroprotective effect primarily through the inhibition of apoptosis chemsrc.comamegroups.org. For instance, Tanshinone IIB has been reported to exert neuroprotective effects by inhibiting neuronal apoptosis in vitro chemsrc.com. This indicates that, unlike some of its structural relatives, this compound may play a role in preventing cell death, particularly in neuronal contexts, rather than inducing it. Direct evidence for this compound's role in inducing autophagy is not clearly established in the current literature researchgate.netamazonaws.com.

Identification of Direct Molecular Targets and Binding Affinities

This compound interacts with several key molecular targets, demonstrating specific binding affinities that contribute to its biological activities. It has been identified to possess affinity for Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) mansapublishers.comCurrent time information in Island County, US.. These interactions suggest a potential role in modulating estrogen-mediated pathways.

Furthermore, this compound exhibits binding affinity to the active site residues of Protein Tyrosine Phosphatase 1B (PTP1B) amegroups.org. PTP1B is a significant therapeutic target for metabolic disorders, indicating a potential regulatory role for this compound in such pathways.

Another identified target for Tanshinone IIB (a related compound often discussed alongside this compound due to structural similarities and common source) is the inhibition of NADPH oxidase (Nox) isozymes mdpi.com. Computational docking analyses have supported the structural basis for this inhibitory activity mdpi.com. The inhibitory concentrations (IC50) for Tanshinone IIB against various Nox isozymes range from 5.2 to 11.9 µM mdpi.com.

Table 1: Identified Molecular Targets and Binding Affinities of this compound

TargetType of Interaction / Affinity
Estrogen Receptor (ERα)Affinity Current time information in Island County, US.
Estrogen Receptor (ERβ)Affinity Current time information in Island County, US.
Protein Tyrosine Phosphatase 1B (PTP1B)Binding affinity to active site residues amegroups.org
NADPH Oxidase (Nox) IsozymesIC50: 5.2-11.9 µM mdpi.com

Modulation of Gene Expression and Protein Synthesis Profiles

This compound has been shown to modulate both gene expression and protein synthesis profiles. It actively regulates the gene expression of key proteins, including the regulation of cdk2 activity and cyclin A gene expression Current time information in Island County, US.. This suggests its involvement in cell cycle progression and proliferation.

Furthermore, this compound influences gene expression related to nitric oxide (NO) production and the inhibition of inflammatory cytokines, such as interleukin (IL) mansapublishers.comchemsrc.com. It also impacts fibrotic gene expression researchgate.net. This indicates its potential role in anti-inflammatory and anti-fibrotic processes.

Regarding protein synthesis, this compound modulates this process in skeletal muscle cells chemsrc.com. This modulation occurs via the regulation of kinases such as mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK3b) chemsrc.com. These kinases are central regulators of protein synthesis, cell growth, and metabolism, implying a significant impact of this compound on these cellular functions. More broadly, tanshinones, including this compound, can influence gene expression by binding to DNA and affecting enzymes involved in mRNA stability and gene expression, such as RNA polymerase II and human antigen R protein, leading to complex proteomic alterations scielo.org.co.

Enzyme Activity Modulation and Inhibition Profiles (e.g., cholinesterase activity)

While the broader class of tanshinones and other natural compounds derived from plants are known for their cholinesterase inhibitory activities, direct and conclusive evidence specifically detailing this compound's inhibitory profile against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) is not extensively reported in the provided literature scielo.org.comdpi.comnih.govscielo.org.mxsigmaaldrich.comnih.govnih.govarborassays.com.

One source mentions "Acetylcholinesterase" as a target in a context that includes "this compound" as part of a multi-compound analysis related to Shenqisherong pill amegroups.org. However, this reference does not provide clear quantitative data (e.g., IC50 values) or explicit confirmation of this compound acting as a direct inhibitor of cholinesterase enzymes. Thus, while the possibility of such an interaction exists, further specific research is needed to definitively characterize this compound's role in modulating cholinesterase activity.

Structure Activity Relationships Sar and Rational Design of Isotanshinone Iib Derivatives

Correlating Specific Structural Features of Isotanshinone IIB with Observed Biological Efficacy

This compound is an abietane-type norditerpenoid characterized by an ortho-quinone moiety and a furan ring fused to a phenanthrene framework. These structural motifs are crucial for its biological effects. The planar phenanthrene ring system is thought to be essential for potential interactions with biological macromolecules like DNA. The furanonaphthoquinone core is considered a fundamental requirement for the cytotoxic activities observed in many tanshinone analogs.

Key structural features of this compound that influence its bioactivity include:

The Ortho-Quinone System: The arrangement of the two carbonyl groups on the C-ring is a distinguishing feature. This system can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS), a mechanism implicated in the anticancer activity of many quinone-containing compounds.

The Furan Ring (D-ring): The integrity of the furan ring is critical for the biological activity of tanshinones. Modifications to this ring can significantly alter the compound's efficacy.

Hydroxylation: this compound is a hydroxylated metabolite of Tanshinone IIA. The position of this hydroxyl group can influence the molecule's polarity, solubility, and its ability to form hydrogen bonds with biological targets, thereby modulating its activity.

This compound has been reported to exhibit a range of biological activities, providing a basis for SAR studies. For instance, it has shown significant inhibitory effects on platelet aggregation induced by ADP and collagen. Furthermore, it has been identified as a bioactive ingredient with potential neuroprotective effects, attributed to its ability to inhibit neuronal apoptosis.

Reported Biological Activities of this compound
Biological ActivityObserved EffectReference
Anti-platelet AggregationInhibits aggregation induced by ADP and collagen
NeuroprotectionInhibits neuronal apoptosis in vitro
Interaction with ABC TransportersIdentified as a substrate for P-glycoprotein (P-gp); inhibits P-gp

Design and Synthesis Strategies for Novel this compound Analogs with Enhanced Preclinical Activities

The rational design of novel this compound analogs aims to enhance desired therapeutic properties such as potency, selectivity, and pharmacokinetic profiles, while minimizing potential toxicity. Although much of the synthetic work in the tanshinone family has focused on the more abundant Tanshinone IIA, the strategies employed are applicable to the structural modification of this compound.

Key strategies for the design and synthesis of new analogs include:

Modification of the A-ring: Introducing various substituents on the A-ring of the tanshinone scaffold can modulate lipophilicity and introduce new interaction points with target proteins. Studies on related tanshinones have shown that modifications at this position can significantly impact biological activity.

Alterations to the Furan Ring: Given the importance of the furan ring, synthetic strategies may involve its opening or substitution to explore how these changes affect efficacy.

Derivatization of the Quinone Moiety: The ortho-quinone system is a prime target for chemical modification. Introducing nitrogen-containing heterocycles, for example, can create analogs with novel biological activities.

Formation of Water-Soluble Derivatives: A significant challenge with many tanshinones is their poor water solubility. Synthesis of derivatives, such as sulfonated salts, can improve their pharmacokinetic properties.

The synthesis of these novel analogs often involves multi-step reaction sequences starting from the natural product scaffold. These synthetic routes must be carefully designed to be efficient and allow for the generation of a diverse library of compounds for biological evaluation.

Computational and In Silico Approaches in SAR Studies and Molecular Docking

Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular interactions that underpin biological activity and guiding the rational design of new compounds. For this compound, in silico approaches can help to elucidate its mechanism of action and predict the potential efficacy of novel derivatives.

Target Identification: Systems pharmacology and network analysis have been used to predict the protein targets of various compounds from Salvia miltiorrhiza, including this compound. These studies provide a list of potential interacting proteins, which can then be validated experimentally.

Molecular Docking: This technique simulates the binding of a ligand (this compound or its analogs) into the active site of a target protein. Docking studies can predict the preferred binding orientation, calculate a binding affinity score, and identify key interactions such as hydrogen bonds and hydrophobic contacts. For example, docking studies on other tanshinones have helped to rationalize their inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the protein-ligand complex over time, assessing the stability of the predicted binding pose from molecular docking. This can offer deeper insights into the SAR of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities. While specific QSAR studies for this compound are not widely reported, this approach could be powerful for optimizing lead compounds once a sufficient number of analogs with corresponding bioactivity data are available.

Predicted Protein Targets for this compound from In Silico Studies
Predicted Protein TargetProtein FunctionTherapeutic RelevanceReference
Prostaglandin G/H synthase 2 (COX-2)InflammationAnti-inflammatory, Cancer
Estrogen Receptor alpha (ESR1)Hormone signalingCancer (Breast)
Mitogen-activated protein kinase 1 (MAPK1)Signal transductionCancer, Inflammation
Tumor necrosis factor (TNF)Cytokine signalingInflammation, Apoptosis

Development of High-Throughput Screening Assays for Analog Evaluation

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) is essential for rapidly evaluating their biological activities and identifying promising lead compounds. HTS assays are designed to be robust, reproducible, and scalable, allowing for the testing of thousands of compounds in a short period.

The choice of assay depends on the therapeutic target and the desired biological outcome. HTS assays relevant for this compound analogs can be broadly categorized as:

Target-Based Assays: These assays measure the direct interaction of a compound with a purified protein target. Examples include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of the test compounds. For instance, a scintillation proximity assay (SPA) has been used to measure the inhibition of 11β-HSD1 by tanshinone derivatives.

Binding Assays: Techniques like Förster Resonance Energy Transfer (FRET) or Microscale Thermophoresis (MST) can quantify the binding affinity between a compound and its target protein.

Cell-Based Assays: These assays measure the effect of a compound on whole cells, providing information on cellular processes and pathways. They are often more physiologically relevant than target-based assays. Examples include:

Cytotoxicity/Viability Assays: Assays like the CCK-8 assay are used to determine the concentration at which a compound inhibits cell growth or kills cells, which is crucial for anticancer drug discovery.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a specific promoter to measure the activation or inhibition of a particular signaling pathway.

Phenotypic Screening: This involves using automated microscopy and image analysis to screen for changes in cell morphology, protein localization, or other cellular phenotypes in response to compound treatment.

The development of such HTS assays is a critical step in the drug discovery pipeline, enabling the efficient triage of large compound libraries and the identification of this compound derivatives with enhanced and desirable preclinical activities.

Advanced Research Methodologies and Future Perspectives for Isotanshinone Iib Research

Application of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Mechanistic Elucidation

Omics technologies offer a holistic view of the molecular changes induced by a compound, providing a powerful platform for elucidating the mechanism of action of Isotanshinone IIB. While specific omics studies on this compound are still emerging, research on related tanshinones provides a framework for its investigation.

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell. For related tanshinones, transcriptome analyses have been instrumental in identifying genes involved in their biosynthesis in Salvia miltiorrhiza. By applying transcriptomics to cells or tissues treated with this compound, researchers can identify differentially expressed genes, revealing the signaling pathways and cellular processes modulated by the compound. For instance, studies on the tanshinone class have shown regulation of genes involved in terpenoid biosynthesis, photosynthesis, and plant hormone signal transduction.

Proteomics: Proteomics involves the large-scale study of proteins. Proteomic analyses of cells treated with other tanshinones, such as Tanshinone IIA and Cryptotanshinone (B1669641), have identified significant changes in protein expression related to cell proliferation, metabolism, and stress responses. A study on Tanshinone IIA identified 84 differentially expressed proteins in human bone marrow mesenchymal stem cells, revealing its proliferative effects through the FGF2-mediated PI3K/AKT signaling pathway. Applying similar proteomic strategies to this compound would enable the identification of its direct protein targets and the downstream effects on cellular protein networks, offering a deeper understanding of its biological activity.

Metabolomics: This technology profiles the complete set of small-molecule metabolites within a biological sample. Metabolomic studies, often combined with transcriptomics, have been used to investigate the biosynthesis of tanshinones. For this compound, metabolomic profiling of treated cells could reveal alterations in metabolic pathways, such as energy metabolism, which has been observed with Tanshinone IIA in the context of pulmonary fibrosis. Such an approach can uncover novel mechanisms and biomarkers of the compound's efficacy.

Integrative multi-omics approaches, combining data from transcriptomics, proteomics, and metabolomics, would provide a comprehensive systems-biology understanding of this compound's effects, from gene expression to protein function and metabolic consequences.

Development and Utilization of Advanced In Vitro and Organoid Models for Efficacy Screening

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, limiting their predictive value in drug screening. Advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids, offer more physiologically relevant platforms for evaluating the efficacy of compounds like this compound.

3D Cell Culture Models: Three-dimensional cultures, such as spheroids, better mimic the cell-cell interactions and diffusion gradients found in vivo. Studies on other tanshinones have begun to utilize these models. For example, Tanshinone IIA was found to reduce the spheroid formation ability of gastric cancer cells, indicating its potential to target cancer stemness. Similar 3D models could be employed to screen the efficacy of this compound against various cancer types, providing more accurate insights into its anti-tumor potential than 2D assays.

Organoid Models: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ. These models are increasingly used for disease modeling and personalized medicine. While direct studies of this compound on organoids have not yet been reported, the potential is significant. Patient-derived cancer organoids could be used to test the personalized efficacy of this compound and to identify responsive patient populations. This technology allows for the screening of compounds on "mini-tumors" in the lab, which have been shown to predict patient responses to therapy with high accuracy.

The table below summarizes the potential applications of these advanced models for this compound research.

Model TypePotential Application for this compound ResearchKey Advantages
3D Spheroids High-throughput screening of anti-cancer activity; Studying effects on tumor microenvironment and cell invasion.More representative of tumor architecture than 2D cultures; suitable for scalable screening.
Patient-Derived Organoids Personalized medicine approaches; efficacy testing on patient-specific tumor models; mechanistic studies in a near-physiological context.Retain genetic and phenotypic characteristics of the original tumor; high predictive value for clinical response.
Healthy Tissue Organoids Toxicity screening on organ models (e.g., liver, intestine) to assess potential side effects in a human-relevant system.Allows for preclinical safety assessment in models that mimic human organ function.

Innovations in Delivery Systems for Enhanced Bioavailability in Preclinical Investigations

A significant challenge for the clinical translation of many tanshinones, including likely this compound, is their poor water solubility and low oral bioavailability. Innovations in drug delivery systems are crucial for overcoming these pharmacokinetic limitations in preclinical studies and beyond.

Nanoparticle-Based Systems: Various nanocarrier technologies have been explored for other tanshinones to improve their solubility and absorption.

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs. Studies on cryptotanshinone-loaded SLNs demonstrated a significant increase in oral bioavailability in rats.

Lipid Nanocapsules (LNCs): LNCs have also been successfully used to enhance the oral bioavailability of Tanshinone IIA by approximately 3.6-fold in pharmacokinetic studies.

Polymeric Nanoparticles: Biodegradable polymers can encapsulate drugs, offering controlled release and improved stability.

These established nano-delivery platforms represent promising strategies to enhance the systemic exposure of this compound in preclinical animal models, allowing for a more accurate assessment of its therapeutic efficacy.

Other Advanced Formulations:

Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate.

Cyclodextrin Inclusion Complexes: Cyclodextrins can form complexes with poorly soluble drugs, enhancing their solubility and stability.

The development of a suitable delivery system will be a critical step in the preclinical development of this compound.

Identification of Unexplored Biological Activities and Novel Mechanistic Pathways

While the tanshinone family is known for a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, the full therapeutic potential of this compound remains to be uncovered. Systematic screening and mechanistic studies can identify novel applications for this compound.

Exploring New Therapeutic Areas: Based on the broad bioactivities of related tanshinones, this compound could be investigated for:

Neuroprotective Effects: Other tanshinones have shown potential in models of neurodegenerative diseases and ischemic brain injury.

Cardiovascular Protection: Tanshinone IIA is well-studied for its cardioprotective effects.

Metabolic Diseases: Emerging evidence suggests tanshinones may influence energy metabolism.

Immunomodulatory Effects: Some tanshinones can regulate immune responses, suggesting potential applications in autoimmune or inflammatory diseases.

Uncovering Novel Mechanisms: Advanced cellular and molecular biology techniques can help identify new mechanistic pathways. For example, investigating its role in emerging cell death pathways like ferroptosis—a mechanism recently identified for Tanshinone IIA in colorectal cancer—could open new avenues for cancer therapy. Furthermore, identifying unique protein interactions or effects on non-coding RNAs could reveal novel therapeutic targets. Recent research on newly discovered diterpenoids from Salvia miltiorrhiza has revealed cytotoxic and neuroprotective activities, suggesting that even within this well-studied plant, novel compounds and activities are still being found.

Outlook on Future Research Directions and Preclinical Development Potentials of this compound

The future of this compound research hinges on a multi-pronged approach that integrates advanced methodologies to build a comprehensive preclinical profile.

Key Future Directions:

Systematic Mechanistic Studies: Employing integrated omics technologies to build a detailed map of the molecular pathways affected by this compound. This will be crucial for identifying its primary targets and understanding its polypharmacological effects.

Validation in Advanced Models: Moving beyond traditional 2D cell lines to rigorously test the efficacy and toxicity of this compound in 3D spheroid and patient-derived organoid models for various diseases, particularly cancer.

Pharmacokinetic Optimization: A primary focus must be on developing and testing innovative drug delivery systems (e.g., nanocarriers) to overcome the presumed poor bioavailability of this compound, which is a critical step for enabling meaningful in vivo studies and eventual clinical translation.

Broadening the Scope of Activity: Conducting large-scale screening assays to identify novel therapeutic applications beyond the known activities of the tanshinone class.

Combination Therapy Screening: Using advanced in vitro models to explore synergistic effects when this compound is combined with existing therapeutic agents, a strategy that has shown promise for other tanshinones like cryptotanshinone.

The preclinical development of this compound holds considerable potential. By leveraging these advanced research methodologies, the scientific community can systematically address the current knowledge gaps, validate its therapeutic potential, and pave the way for its possible development as a novel therapeutic agent for multifaceted diseases.

Q & A

Q. What are the established synthetic routes for Isotanshinone IIB, and what methodological challenges arise during its preparation?

this compound is synthesized via Fe(III)-mediated oxidation and radical decarboxylative coupling reactions. A key step involves converting hydroquinone intermediates to benzoquinones, followed by coupling with substituted carboxylic acids to form the diterpene scaffold . Challenges include controlling regioselectivity during oxidation and minimizing side reactions in radical-mediated steps. Replication requires meticulous optimization of reaction conditions (e.g., temperature, stoichiometry) and validation via NMR and MS for structural confirmation .

Q. How is the purity and structural identity of this compound validated in experimental settings?

Purity is assessed using HPLC (>98% purity threshold) and thin-layer chromatography. Structural identity is confirmed via 1H^1H- and 13C^{13}C-NMR spectroscopy to verify characteristic peaks (e.g., aromatic protons, carbonyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion matching . For novel derivatives, X-ray crystallography may be employed .

Q. What in vitro bioactivity profiles have been reported for this compound?

this compound non-competitively inhibits Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50_{50} of 11.4 ± 0.6 µM, a target implicated in insulin signaling and metabolic disorders. Assays typically use recombinant PTP1B enzymes and p-nitrophenyl phosphate (pNPP) as a substrate, with activity quantified via spectrophotometry . Negative controls (e.g., sodium orthovanadate) and kinetic studies (Lineweaver-Burk plots) are critical to confirm non-competitive inhibition .

Advanced Research Questions

Q. How do structural modifications of this compound influence its anti-inflammatory efficacy in vivo?

Methylation/demethylation of the quinone ring and substitution of the diterpene side chain alter bioavailability and target binding. For example, demethylated analogues show enhanced solubility and neutrophil-inhibitory effects in zebrafish inflammation models (e.g., reduced neutrophil recruitment by 40–60% at 10 µM). Methodologically, transgenic zebrafish (e.g., Tg*(mpx:GFP)*) are used to quantify neutrophil migration via fluorescence microscopy, with dose-response curves and statistical significance assessed via ANOVA .

Q. What experimental strategies address contradictions in reported IC50_{50}50​ values for PTP1B inhibition?

Discrepancies in IC50_{50} values (e.g., 11.4 µM vs. higher values in other studies) may stem from assay variability (e.g., enzyme source, buffer pH) or compound purity. To resolve this:

  • Standardize assays using commercially available human recombinant PTP1B.
  • Include internal controls (e.g., ursolic acid as a reference inhibitor).
  • Validate purity via orthogonal methods (HPLC, NMR) and report lot-specific data .

Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties?

Strategies include:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxylation) to enhance aqueous solubility while retaining membrane permeability.
  • Prodrug design : Acetylation of phenolic groups to improve oral bioavailability.
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation and identify metabolically stable analogues .

Q. What are the limitations of current zebrafish models in evaluating this compound’s anti-inflammatory effects?

While zebrafish allow high-throughput screening, limitations include:

  • Species-specific metabolism : Differences in cytochrome P450 enzymes may alter drug efficacy compared to mammals.
  • Translational relevance : Confirmatory studies in murine models (e.g., LPS-induced inflammation) are essential.
  • Dose calibration : Body size and compound solubility require careful optimization to avoid toxicity (e.g., larval mortality at >50 µM) .

Methodological and Data Analysis Considerations

Q. How should researchers design dose-response experiments to minimize variability in this compound studies?

  • Use at least five concentration points spanning 0.1× to 10× IC50_{50}.
  • Include triplicate technical replicates and two independent biological replicates.
  • Normalize data to vehicle controls and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s mechanism of action?

  • Apply multivariate analysis (e.g., PCA) to identify variables (e.g., assay pH, incubation time) contributing to discrepancies.
  • Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity via I2^2 statistics .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.